BenchChemオンラインストアへようこそ!

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride

pharmaceutical quality control impurity profiling bupivacaine monograph

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride (CAS 65797-42-4), also known as 2′,6′-pipecoloxylidide (PPX) hydrochloride, Bupivacaine EP Impurity B hydrochloride, and N-desbutylbupivacaine hydrochloride, is a racemic amino amide compound with a molecular formula of C₁₄H₂₁ClN₂O and a molecular weight of 268.78 g/mol. It is formally designated as Bupivacaine USP Related Compound B and Mepivacaine EP Impurity B hydrochloride, serving as a critical pharmacopoeial reference standard for the identification, purity, and system suitability testing of bupivacaine, mepivacaine, and ropivacaine drug substances and formulations.

Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
CAS No. 65797-42-4
Cat. No. B1338866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride
CAS65797-42-4
Molecular FormulaC14H21ClN2O
Molecular Weight268.78 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.Cl
InChIInChI=1S/C14H20N2O.ClH/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12;/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17);1H
InChIKeyXUCXNUJDRBMBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride (CAS 65797-42-4): A Pharmacopoeial Reference Standard for Amide Local Anesthetic Impurity Profiling


N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride (CAS 65797-42-4), also known as 2′,6′-pipecoloxylidide (PPX) hydrochloride, Bupivacaine EP Impurity B hydrochloride, and N-desbutylbupivacaine hydrochloride, is a racemic amino amide compound with a molecular formula of C₁₄H₂₁ClN₂O and a molecular weight of 268.78 g/mol . It is formally designated as Bupivacaine USP Related Compound B and Mepivacaine EP Impurity B hydrochloride, serving as a critical pharmacopoeial reference standard for the identification, purity, and system suitability testing of bupivacaine, mepivacaine, and ropivacaine drug substances and formulations . Unlike the parent anesthetics (bupivacaine, mepivacaine, ropivacaine), this compound lacks the N‑alkyl substituent on the piperidine ring, making it a common N‑dealkylated metabolite and a structurally definitive marker in impurity profiling [1].

Why N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride Cannot Be Replaced by a Generic Analog in Regulated Pharmaceutical Testing


This compound is not a bioactive drug lead but a compendial reference standard whose value derives from its precise regulatory identity, stereochemistry, and certified purity profile. Bupivacaine, mepivacaine, and ropivacaine are subject to strict pharmacopoeial limits for related substances, and the EP/USP monographs explicitly specify N-(2,6-dimethylphenyl)piperidine-2-carboxamide (free base or hydrochloride) as the reference marker for Impurity B [1]. The free base (CAS 15883-20-2) cannot be directly substituted for the hydrochloride salt (CAS 65797-42-4) in methods that require the HCl salt form for solubility, chromatographic retention matching, or detector response equivalence. Furthermore, the compound is provided as a racemic (RS) mixture, distinct from the single‑enantiomer analogs (S)-PPX (CAS 27262-40-4) and (R)-PPX, which serve different compendial purposes—N‑despropyl ropivacaine impurity versus N‑desbutyl bupivacaine metabolite, respectively [2]. Using an incorrect salt form, stereoisomer, or non‑certified material can lead to misidentification, inaccurate quantitation, and regulatory rejection of analytical data in ANDA or commercial release testing .

Quantitative Differentiation Evidence for N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride (CAS 65797-42-4) vs. Structurally Proximal Analogs


Regulatory Identity: Compulsory USP/EP Reference Standard for Bupivacaine and Mepivacaine Impurity B Testing

CAS 65797-42-4 is the hydrochloride salt of the racemic compound specifically listed as Bupivacaine USP Related Compound B and Mepivacaine EP Impurity B hydrochloride. In contrast, the free base (CAS 15883-20-2) is listed as Bupivacaine EP Impurity B, and the single enantiomer (S)-PPX (CAS 27262-40-4) is designated as Ropivacaine EP Impurity B. Each reference standard is prescribed for a distinct set of monographs and cannot be legally interchanged for compendial testing [1]. The USP explicitly requires CAS 65797-42-4 for system suitability preparation in Mepivacaine Hydrochloride assays by HPLC-UV [2].

pharmaceutical quality control impurity profiling bupivacaine monograph

In Vivo Toxicity Differentiation: Half the Cardiac Toxicity of Bupivacaine and Superior CNS Safety Profile

In a controlled rat model, the racemic N-desbutyl metabolite (free base form of CAS 65797-42-4) exhibited approximately half the cardiac toxicity of bupivacaine. The mean cumulative dose of bupivacaine producing asystole was 24.0 ± 8.8 mg/kg, versus 49.3 ± 12.5 mg/kg for desbutylbupivacaine (p < 0.001). For arrhythmia, the bupivacaine dose was 12.4 ± 5.0 mg/kg versus 24.0 ± 6.4 mg/kg for desbutylbupivacaine. Only 1 of 10 desbutylbupivacaine‑treated rats developed seizures, compared to 10 of 10 bupivacaine‑treated rats (mean seizure dose 5.2 ± 1.1 mg/kg for bupivacaine) [1]. Separately, in a rat sciatic nerve block model, 2′,6′-pipecoloxylidide (PPX, the free base) produced no systemic toxicity even at twice the concentration of ropivacaine [2].

cardiotoxicity neurotoxicity metabolite safety

Metabolite Identity and CYP3A4 Kinetic Parameters: Definitive Metabolic Origin from Bupivacaine and Ropivacaine

The hydrochloride salt (CAS 65797-42-4) corresponds to the N‑dealkylated metabolite common to bupivacaine and ropivacaine. Whereas the parent bupivacaine undergoes CYP3A4‑mediated N‑debutylation to yield this compound, the ropivacaine metabolite is produced via CYP3A4‑mediated N‑depropylation, yielding the identical core structure (PPX). Quantitative in vitro metabolism studies using human liver microsomes established that the formation of PPX from ropivacaine follows Michaelis‑Menten kinetics with a Km of 17.7 μM and a Vmax of 711 nmol/min/mg protein [1]. In contrast, the N‑dealkylated metabolite of lidocaine (monoethylglycinexylidide, MEGX) has a Km of ~100 μM for CYP3A4, indicating that PPX formation from ropivacaine/bupivacaine occurs with approximately 5‑fold higher apparent affinity [2].

drug metabolism CYP3A4 pharmacokinetics

Purity Benchmarking: 97% Minimum Assay with Certificate of Analysis Traceability to ISO 17034

Reputable vendors supply CAS 65797-42-4 at a minimum purity of 97% (HPLC/GC), with full characterization data compliant with ISO 17034 and ISO/IEC 17025 standards [1]. USP‑issued lots (e.g., Lot R18960) include valid‑use dates and traceable certificates of analysis, a prerequisite for GMP/GLP analytical release . In comparison, the free base impurity (CAS 15883-20-2) is typically offered at 99% (GC) purity but without the salt‑specific characterization needed for methods that require the hydrochloride form . The single enantiomer (S)-PPX (CAS 27262-40-4) is available at ≥ 98% (HPLC) from select vendors but does not fulfill the racemic standard requirement for bupivacaine impurity testing per EP/USP .

reference standard purity ISO 17034 certificate of analysis

Synthetic Utility: Proven Intermediate for Levobupivacaine and Ropivacaine Manufacturing

The racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (free base of CAS 65797-42-4) serves as the cost‑effective starting material for the industrial synthesis of levobupivacaine hydrochloride and ropivacaine hydrochloride monohydrate. A 2023 publication demonstrated a three‑step process starting from (R,S)-PPX (compound 28) that achieved levobupivacaine hydrochloride with 99.90% chemical purity and 99.30% enantiomeric excess, in an overall yield of 45% at 20 kg pilot scale [1]. This contrasts with direct procurement of the pure (S)-enantiomer (CAS 27262-40-4), which costs approximately 3‑5× more per gram than the racemic starting material and may have longer lead times .

chiral synthesis levobupivacaine ropivacaine intermediate

Sensory-Selective Nerve Block Profile: Minimal Motor Blockade with Negligible Systemic Toxicity vs. Ropivacaine

In a 2025 study published in Anesthesiology, 2′,6′-pipecoloxylidide (PPX, the free base form) injected around rat sciatic nerves produced a sensory nerve block with minimal motor impairment. Electrophysiological recordings revealed selective blockade of Aδ‑fibers without affecting C‑fibers. Critically, PPX demonstrated an absence of systemic toxicity even at concentrations twice as high as ropivacaine [1]. This contrasts with ropivacaine, which produces dose‑dependent motor blockade and measurable systemic toxicity at clinically relevant concentrations [2].

sensory-selective anesthesia nerve block ropivacaine comparison

Research and Industrial Application Scenarios for N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride (CAS 65797-42-4)


Pharmacopoeial Compliance: ANDA and Commercial Batch Release Testing of Bupivacaine and Mepivacaine Drug Products

QC laboratories performing USP/EP monograph testing for bupivacaine hydrochloride or mepivacaine hydrochloride must employ CAS 65797-42-4 as the system suitability and reference standard for Impurity B determination by HPLC‑UV [1]. The certified USP Reference Standard (Lot R18960) with valid‑use‑dated Certificate of Analysis provides the regulatory traceability required for NDA/ANDA submissions and commercial product release .

Cardiotoxicity and Neurotoxicity Safety Evaluation of Amide Local Anesthetic Metabolites

Pharmacology and toxicology groups investigating local anesthetic safety can use the free base (PPX, CAS 15883-20-2) or the HCl salt (CAS 65797-42-4) as an in vivo comparator with a demonstrated 2‑fold higher cardiac asystole threshold (49.3 vs. 24.0 mg/kg) and 90% lower seizure incidence compared to bupivacaine in the rat model [2]. The sensory‑selective blockade without motor impairment at 2× ropivacaine concentration further supports its use in neurotoxicity differentiation studies [3].

Process Chemistry Scale‑Up: Cost‑Effective Chiral Resolution for Levobupivacaine and Ropivacaine Manufacturing

API manufacturers can procure bulk racemic PPX (free base or HCl salt, CAS 65797-42-4) as the starting material for chiral resolution using L‑(–)-dibenzoyl tartaric acid, achieving levobupivacaine hydrochloride at 99.90% purity and 99.30% enantiomeric excess at a 20 kg production scale with 45% overall yield [4]. This approach offers a substantial cost advantage over purchasing pre‑resolved (S)-PPX.

Drug Metabolism and Pharmacokinetic (DMPK) Studies: CYP3A4 Probe Substrate Metabolite Quantitation

Bioanalytical laboratories quantifying the major CYP3A4‑dependent metabolite of ropivacaine or bupivacaine require authenticated PPX (CAS 65797-42-4 or the free base CAS 15883-20-2) as an analytical reference standard. The established Km of 17.7 μM and Vmax of 711 nmol/min/mg for PPX formation in human liver microsomes provides validated kinetic parameters for in vitro drug‑drug interaction assays [5].

Quote Request

Request a Quote for N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.